N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide
Description
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide is a compound that features a unique combination of imidazole and furan rings. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the furan ring adds to the compound’s chemical versatility.
Properties
IUPAC Name |
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-16-8-15-10(12(16)13)4-5-14-11(17)7-9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSKDTSOZUZMQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)CCNC(=O)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an amido-nitrile precursor.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where the brominated imidazole reacts with a furan-2-yl acetamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution: The bromine atom on the imidazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The unique combination of imidazole and furan rings can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-chloro-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(thiophen-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2-(furan-2-yl)acetamide is unique due to the specific combination of brominated imidazole and furan rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
